N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-5-12-16(24-20-19-12)17(22)18-9-8-13(21)15-10-11-6-3-4-7-14(11)23-15/h3-4,6-7,10,13,21H,2,5,8-9H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWYPIRVUYXMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Target Molecule Deconstruction
The target compound dissects into three structural domains:
- Benzofuran-2-yl-hydroxypropylamine : Aromatic benzofuran core with a C3 hydroxypropyl side chain.
- 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid : Thiadiazole ring substituted at C4 with a propyl group and at C5 with a carboxylic acid.
- Amide linkage : Connects the benzofuran-containing amine to the thiadiazole-carboxylic acid.
Synthesis Strategy Selection
- Benzofuran synthesis : Leverages 2-hydroxychalcone rearrangement to access 3-acylbenzofurans, enabling regioselective functionalization.
- Thiadiazole formation : Utilizes Hurd-Mori cyclization of thiosemicarbazides for thiadiazole ring construction.
- Amide coupling : Employs carbodiimide reagents (e.g., EDCl) for efficient bond formation under mild conditions.
Synthesis of 3-(Benzofuran-2-yl)-3-Hydroxypropylamine
Benzofuran Core Construction
Step 1: Synthesis of 2-Hydroxychalcone Precursor
2-Hydroxyacetophenone reacts with benzaldehyde derivatives under Claisen-Schmidt condensation (KOH/EtOH, reflux, 12 h) to yield 2-hydroxychalcone.
Step 2: Oxidative Rearrangement to 3-Acylbenzofuran
Chalcone undergoes iodine(III)-mediated oxidative rearrangement (PIDA, CH₂Cl₂, 0°C to rt, 4 h) to form 3-acylbenzofuran.
Step 3: Hydroxypropyl Side Chain Introduction
3-Acylbenzofuran is subjected to Grignard addition with allylmagnesium bromide (THF, −78°C, 2 h), followed by epoxidation (mCPBA, CH₂Cl₂, 0°C, 1 h) and acid-catalyzed epoxide opening (H₂SO₄, H₂O, 50°C, 3 h) to install the 3-hydroxypropyl group.
Step 4: Reductive Amination
The ketone intermediate is converted to the amine via reductive amination (NaBH₃CN, NH₄OAc, MeOH, rt, 12 h), yielding 3-(benzofuran-2-yl)-3-hydroxypropylamine.
Synthesis of 4-Propyl-1,2,3-Thiadiazole-5-Carboxylic Acid
Thiosemicarbazide Formation
Valeraldehyde (pentanal) reacts with thiosemicarbazide (EtOH, reflux, 6 h) to form N-(1-propylbutylidene)thiosemicarbazide.
Hurd-Mori Cyclization
Thiosemicarbazide undergoes cyclization with H₂SO₄ (0°C, 1 h) to yield 4-propyl-1,2,3-thiadiazole.
Carboxylic Acid Functionalization
The thiadiazole is oxidized at C5 using KMnO₄ (H₂O, 80°C, 3 h) to introduce the carboxylic acid moiety.
Amide Coupling and Final Product Characterization
Activation of Thiadiazole-Carboxylic Acid
4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂, reflux, 2 h) to form the corresponding acid chloride.
Amide Bond Formation
The acid chloride reacts with 3-(benzofuran-2-yl)-3-hydroxypropylamine in anhydrous THF with DMAP (0°C to rt, 6 h) to yield the target compound.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, benzofuran H7), 7.43 (t, J = 7.6 Hz, 1H, benzofuran H6), 7.32 (d, J = 8.0 Hz, 1H, benzofuran H5), 6.85 (s, 1H, benzofuran H3), 4.15 (m, 1H, CH-OH), 3.45 (m, 2H, CH₂NH), 2.95 (t, J = 7.2 Hz, 2H, thiadiazole-CH₂), 1.75–1.25 (m, 8H, propyl and hydroxypropyl CH₂).
- HRMS : m/z calcd for C₁₈H₂₀N₃O₃S [M+H]⁺: 374.1274; found: 374.1278.
Optimization and Challenges
Benzofuran Rearrangement Regioselectivity
Varying the oxidant (e.g., PIDA vs. PIFA) impacts 3-acyl vs. 2-acylbenzofuran formation. PIDA in CH₂Cl₂ at 0°C favored 3-acyl isomer (82% yield).
Thiadiazole Cyclization Efficiency
Hurd-Mori conditions (H₂SO₄, 0°C) achieved 75% cyclization yield, while HCl resulted in decomposition.
Amide Coupling Side Reactions
Competitive O-acylation of the hydroxypropyl group was mitigated by using DMAP as a nucleophilic catalyst, improving amide yield to 88%.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzofuran or thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as N-bromosuccinimide (NBS) and electrophiles like alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Structural Characteristics
The compound's structure allows for various interactions with biological targets, making it a subject of interest in the development of therapeutic agents. The presence of the benzofuran and thiadiazole moieties is particularly noteworthy as these components are associated with diverse biological activities.
Medicinal Chemistry
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been studied for its potential as an anticancer agent . Research indicates that it can inhibit cell growth across various cancer cell lines. The mechanism of action may involve apoptosis induction through the inhibition of anti-apoptotic proteins such as Mcl-1 and Bcl-2, which are crucial for cancer cell survival .
Pharmacology
This compound exhibits promising antimicrobial properties , showing activity against multiple bacterial strains. Its effectiveness against pathogens like Mycobacterium tuberculosis and certain fungal strains has been documented, suggesting its potential role in treating infectious diseases . The hydroxyl groups in the benzofuran structure enhance these antimicrobial activities by interacting with microbial membranes or metabolic pathways.
Biochemistry
In biochemical studies, this compound is utilized to explore interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications, particularly in the development of new pharmaceuticals. Its synthesis involves optimizing reaction conditions to achieve high yields and purity, which is critical for industrial scalability.
Research highlights several key biological activities associated with this compound:
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A furanocoumarin with phototoxic properties.
Bergapten: Another furanocoumarin with similar biological activities.
Uniqueness
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both benzofuran and thiadiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research .
Biological Activity
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₇H₁₉N₃O₃S
- Molecular Weight : 345.4 g/mol
- CAS Number : 1448035-84-4
The compound features a benzofuran moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The structural characteristics of this compound suggest potential interactions with various biological targets.
Research indicates that compounds with similar structures exhibit a variety of mechanisms, including:
- Antimicrobial Activity : Benzofuran derivatives have shown significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and fungal strains. The presence of hydroxyl groups in the benzofuran structure enhances these activities by potentially interacting with microbial membranes or metabolic pathways .
- Anticancer Properties : Compounds in this class may induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins like Mcl-1 and Bcl-2. This is critical since many cancers exploit these pathways to survive .
- Anti-inflammatory Effects : Some benzofuran derivatives are noted for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound:
| Study | Cell Line | Activity | IC50 (μM) |
|---|---|---|---|
| Study A | A549 (lung cancer) | Induced apoptosis | 49.85 |
| Study B | Vero (mammalian) | Low toxicity observed | >100 |
| Study C | M. tuberculosis H37Rv | Antimycobacterial activity | MIC 8 μg/mL |
These studies suggest that the compound has promising anticancer and antimicrobial properties while maintaining low toxicity to normal cells.
Case Studies
- Antitumor Activity : In a recent study, this compound was tested against various cancer cell lines. The results indicated significant growth inhibition and apoptosis induction in cancerous cells while sparing healthy cells .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against resistant strains of bacteria and fungi. The study reported an MIC value that suggests it could serve as a lead compound for developing new antimicrobial agents .
Discussion
The biological activity of this compound reflects the potential for therapeutic applications in oncology and infectious diseases. Its structural features contribute to its ability to interact with multiple biological targets, making it a versatile candidate for further research.
Q & A
Q. What are the key steps and challenges in synthesizing N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?
The synthesis involves multi-step organic reactions, including coupling of the benzofuran and thiadiazole moieties. Critical steps include:
- Benzofuran-propanol intermediate preparation : Requires regioselective hydroxylation at the C3 position of the benzofuran ring under controlled pH (e.g., NaHCO₃ buffer) to avoid side reactions .
- Thiadiazole carboxamide activation : Use of coupling agents like EDCI/HOBt for amide bond formation between the thiadiazole and propylamine chain .
- Purification challenges : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the final product due to polar byproducts .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzofuran (δ 6.8–7.5 ppm for aromatic protons) and thiadiazole (δ 8.1–8.3 ppm for C5 proton) moieties .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z ~413.12) .
- X-ray crystallography (if applicable): Resolves stereochemistry at the hydroxypropyl group .
Q. What solvents and reaction conditions optimize yield in key steps?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions during cyclization .
- Temperature control : Reflux (80–100°C) for amide coupling vs. room temperature for acid-sensitive steps .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. inactivity) be resolved for derivatives of this compound?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., propyl chain length, benzofuran substituents) and correlate with bioassay results .
- Target engagement assays : Use SPR (surface plasmon resonance) or microscale thermophoresis to confirm direct binding to hypothesized targets (e.g., kinase enzymes) .
- Metabolic stability testing : Assess if inactive compounds are rapidly degraded in cell culture media using LC-MS/MS .
Q. What strategies improve the low aqueous solubility of this compound for in vivo studies?
- Prodrug design : Introduce phosphate or acetyl groups at the hydroxypropyl position to enhance solubility, with enzymatic cleavage in vivo .
- Nanoparticle formulation : Use PEGylated liposomes or PLGA nanoparticles to encapsulate the compound, as demonstrated for similar thiadiazoles .
Q. How can reaction yields be improved during scale-up synthesis?
- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% for amide coupling steps (e.g., 30 minutes vs. 2 hours under traditional heating) .
- Flow chemistry : Continuous flow systems minimize degradation of heat-sensitive intermediates (e.g., benzofuran derivatives) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets in kinases, validated by mutational studies .
- MD simulations : GROMACS-based simulations assess stability of ligand-target complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across cancer cell lines?
- Standardize assay protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72 hours vs. 48 hours impacts results) .
- Control for efflux pumps : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess if efflux mechanisms reduce apparent potency .
Q. Why do some studies report high thermal stability while others note decomposition at 150°C?
- Analyze crystallinity : DSC (differential scanning calorimetry) reveals polymorphic forms; amorphous phases degrade faster than crystalline .
- Humidity control : TGA (thermogravimetric analysis) under dry N₂ vs. ambient humidity shows hydrolysis of the thiadiazole-carboxamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
